DJ-V-159

Übersicht

Beschreibung

DJ-V-159 ist eine synthetische Verbindung, die als Agonist des G-Protein-gekoppelten Rezeptors der Familie C Gruppe 6 Mitglied A (GPRC6A) bekannt ist. Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, darunter Stoffwechsel und Hormonregulation. This compound wurde auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Regulierung des Blutzuckerspiegels und der Insulinsekretion .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

DJ-V-159 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Kupplung spezifischer aromatischer Verbindungen beinhalten. Die wichtigsten Schritte umfassen die Bildung von N1,N3-Bis(4-cyano-3-(trifluormethyl)phenyl)isophthalamid. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Kupplungsreaktionen zu erleichtern .

Industrielle Produktionsverfahren

Obwohl detaillierte industrielle Produktionsverfahren nicht leicht verfügbar sind, würde die Synthese von this compound im größeren Maßstab wahrscheinlich die Optimierung der Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungstechniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) beinhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

DJ-V-159 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen mit halogenierten Reagenzien können zur Bildung substituierter Derivate führen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Halogenierte Reagenzien wie Brom oder Chlor in Gegenwart eines Katalysators können Substitutionsreaktionen erleichtern

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre biologische Aktivität untersucht werden können .

Wissenschaftliche Forschungsanwendungen

DJ-V-159 exhibits several key biological activities relevant to its therapeutic potential:

- GPRC6A Activation : this compound selectively activates GPRC6A, leading to downstream signaling events such as ERK phosphorylation and cAMP production in HEK-293 cells transfected with GPRC6A .

- Insulin Secretion : The compound stimulates insulin secretion from mouse β-cells (MIN-6 cells), showing a significant increase in the insulin stimulation index .

- Blood Glucose Regulation : In vivo studies demonstrate that this compound effectively reduces blood glucose levels in wild-type mice, achieving reductions of approximately 43.6% and 41.9% at 60 and 90 minutes post-administration of 10 mg/kg, respectively .

Diabetes Research

This compound has been identified as a promising lead compound for the treatment of Type 2 Diabetes Mellitus (T2DM). Its mechanism of action through GPRC6A activation suggests it could enhance insulin sensitivity and lower plasma glucose levels effectively.

Case Study Example :

A study conducted on wild-type mice showed that this compound reduced blood glucose levels significantly compared to the vehicle control, indicating its potential as a therapeutic agent for managing hyperglycemia in T2DM .

Metabolic Studies

The activation of GPRC6A by this compound also opens avenues for research into metabolic disorders beyond diabetes, including obesity and related metabolic syndromes.

Data Table: Effects of this compound on Insulin Secretion and Blood Glucose Levels

| Parameter | Measurement | Result |

|---|---|---|

| Insulin Secretion Index | In vitro (MIN-6 cells) | Increased significantly |

| Blood Glucose Reduction | In vivo (10 mg/kg) | 43.6% reduction at 60 min |

| 41.9% reduction at 90 min |

Potential for Drug Development

This compound demonstrates favorable drug-like properties despite marginally conforming to the Rule of Five, which predicts drug-likeness based on molecular characteristics. Its specificity for GPRC6A over other receptors like the androgen receptor enhances its therapeutic profile .

The compound's ability to stimulate insulin secretion while reducing blood glucose levels positions it as a candidate for further development into a safe and effective drug for T2DM treatment.

Wirkmechanismus

DJ-V-159 exerts its effects by binding to and activating

Biologische Aktivität

DJ-V-159 is a novel compound recognized as a potent agonist for the G protein-coupled receptor GPRC6A. Its biological activity has been studied extensively, revealing significant implications for glucose metabolism and insulin secretion, particularly in the context of type 2 diabetes mellitus (T2DM). This article synthesizes current findings on the biological activity of this compound, incorporating data tables, case studies, and detailed research insights.

Chemical Identity:

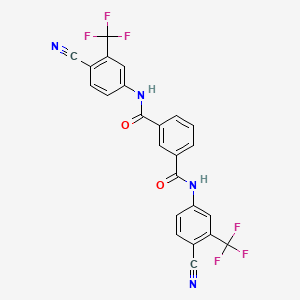

- Chemical Name: N1,N3-Bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide

- CAS Number: 2253744-53-3

- Purity: ≥98%

This compound functions primarily as a GPRC6A agonist. Activation of this receptor leads to several downstream effects, including:

- ERK Activation: this compound activates the extracellular signal-regulated kinase (ERK) pathway.

- cAMP Production: It stimulates cyclic adenosine monophosphate (cAMP) production in HEK-293 cells expressing GPRC6A .

In Vitro Studies

This compound has demonstrated considerable efficacy in stimulating insulin secretion from mouse β-cells. The compound's ability to enhance insulin release has been linked to its action on GPRC6A, which plays a crucial role in regulating glucose homeostasis. Key findings from in vitro studies include:

- Insulin Secretion Stimulation: this compound significantly increased insulin secretion in mouse β-cells .

- cAMP Levels: The compound elevated cAMP levels, which is critical for insulin signaling pathways .

In Vivo Studies

In vivo studies have further substantiated the potential of this compound as a therapeutic agent for T2DM:

- Blood Glucose Reduction: Administration of this compound to wild-type mice resulted in a notable decrease in blood glucose levels .

Table 1: Summary of In Vivo Effects of this compound

| Study Type | Outcome Measure | Result |

|---|---|---|

| In Vivo | Blood Glucose Levels | Significant reduction observed |

| In Vivo | Insulin Secretion | Enhanced insulin release noted |

Case Studies and Clinical Implications

Research indicates that targeting GPRC6A with agonists like this compound may offer a novel approach to managing T2DM by addressing multiple metabolic derangements. A study highlighted the compound's potential to improve β-cell proliferation and peripheral insulin sensitivity, which are critical factors in T2DM management .

Case Study Example:

In a preclinical trial involving diabetic mice, this compound was administered over a four-week period. Results showed:

- Improvement in Glycemic Control: Mice treated with this compound exhibited lower fasting blood glucose levels compared to control groups.

- Enhanced β-cell Function: Histological analysis revealed increased β-cell mass and improved function.

Eigenschaften

IUPAC Name |

1-N,3-N-bis[4-cyano-3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H12F6N4O2/c25-23(26,27)19-9-17(6-4-15(19)11-31)33-21(35)13-2-1-3-14(8-13)22(36)34-18-7-5-16(12-32)20(10-18)24(28,29)30/h1-10H,(H,33,35)(H,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVNLJLJLVESLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H12F6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the Structure-Activity Relationship (SAR) of DJ-V-159 and how does modifying its structure impact its activity?

A2: The research paper primarily focuses on the discovery and initial characterization of this compound. [] While it mentions that the compound was selected from a series of tri-phenyl compounds after chemical modifications and functional analysis, it doesn't provide detailed information about the specific SAR of this compound. [] Further research is needed to understand how different structural modifications of this compound affect its binding affinity to GPRC6A, its potency in stimulating insulin secretion, and its overall efficacy in vivo.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.